molecular formula C6H7NO2 B128860 2(3H)-Pyridinone,4-hydroxy-6-methyl-(9CI) CAS No. 158152-94-4

2(3H)-Pyridinone,4-hydroxy-6-methyl-(9CI)

Cat. No. B128860
CAS RN: 158152-94-4
M. Wt: 125.13 g/mol
InChI Key: WKGSLYHMRQRARV-UHFFFAOYSA-N
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Description

2(3H)-Pyridinone,4-hydroxy-6-methyl-(9CI) is a compound that has been studied extensively in recent years due to its potential applications in science and medicine. This compound is a derivative of pyridine, a heterocyclic aromatic compound that is composed of a ring of five carbon atoms with one nitrogen atom. This compound has been found to possess a variety of properties that make it a useful tool in the laboratory.

Scientific Research Applications

2(3H)-Pyridinone,4-hydroxy-6-methyl-(9CI) has a variety of applications in scientific research. It has been used in a number of studies to investigate the effects of various compounds on biological systems. It has also been used in the study of cancer, as it has been found to have an inhibitory effect on the growth of certain types of cancer cells. Furthermore, this compound has been used in the study of enzyme inhibition and has been found to be a potent inhibitor of several enzymes.

Mechanism of Action

The mechanism of action of 2(3H)-Pyridinone,4-hydroxy-6-methyl-(9CI) is not fully understood. However, it is believed to interact with certain enzymes and proteins in the body in order to exert its effects. Specifically, it is thought to interact with certain cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds. Additionally, this compound may interact with certain receptors in the body, such as those involved in the regulation of blood pressure.
Biochemical and Physiological Effects
2(3H)-Pyridinone,4-hydroxy-6-methyl-(9CI) has been found to have a variety of biochemical and physiological effects. For example, it has been found to have an inhibitory effect on the growth of certain types of cancer cells. Additionally, it has been found to have an anti-inflammatory effect, which can be beneficial in the treatment of certain inflammatory conditions. Furthermore, this compound has been found to have an effect on the metabolism of certain drugs and other compounds, as it has been found to interact with certain cytochrome P450 enzymes.

Advantages and Limitations for Lab Experiments

2(3H)-Pyridinone,4-hydroxy-6-methyl-(9CI) has several advantages and limitations when used in laboratory experiments. One advantage is that this compound is relatively easy to synthesize, as it can be produced through the Ullmann reaction. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool in the laboratory. However, there are some limitations to this compound. For example, it is not water soluble, meaning that it must be dissolved in an organic solvent in order to be used in experiments. Additionally, this compound is not very stable, meaning that it must be used quickly after synthesis in order to prevent degradation.

Future Directions

The potential of 2(3H)-Pyridinone,4-hydroxy-6-methyl-(9CI) has yet to be fully explored. There are several areas of research that could be further explored in order to better understand the compound and its applications. For example, further research could be conducted to determine the exact mechanism of action of this compound and how it interacts with certain enzymes and proteins. Additionally, further studies could be conducted to explore the potential therapeutic applications of this compound, such as its potential use in the treatment of cancer or other diseases. Finally, further research could be conducted to explore the potential of this compound as a drug delivery system, as it has been found to interact with certain cytochrome P450 enzymes.

Synthesis Methods

2(3H)-Pyridinone,4-hydroxy-6-methyl-(9CI) is synthesized through a process known as the Ullmann reaction. This reaction involves the condensation of an aromatic halide with an aryl amine in the presence of copper powder. The resulting product is a 2(3H)-pyridinone,4-hydroxy-6-methyl-(9CI) compound. This method has been found to be a reliable and efficient way of synthesizing this compound and is widely used in the laboratory.

properties

IUPAC Name

2-hydroxy-6-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGSLYHMRQRARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C=C(N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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